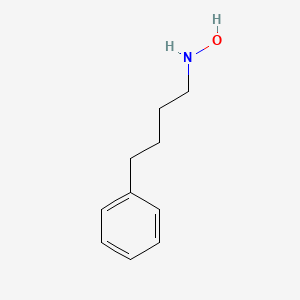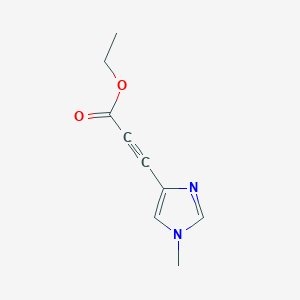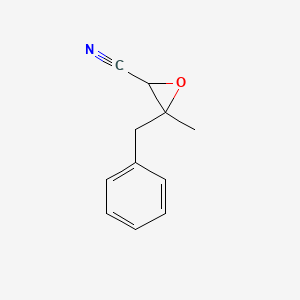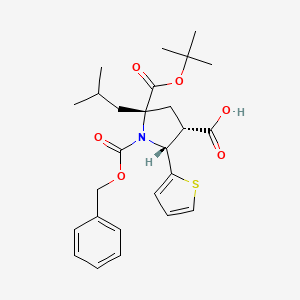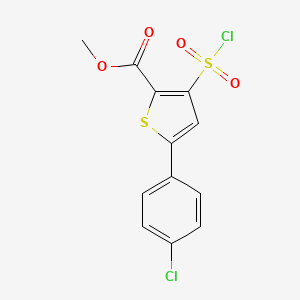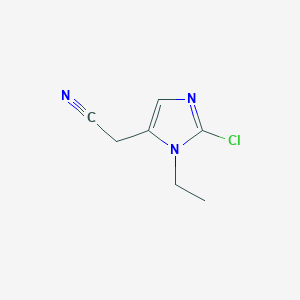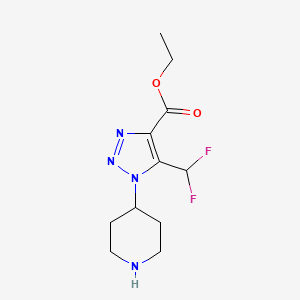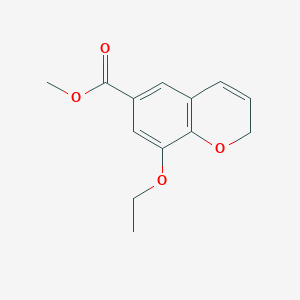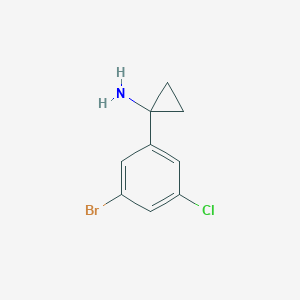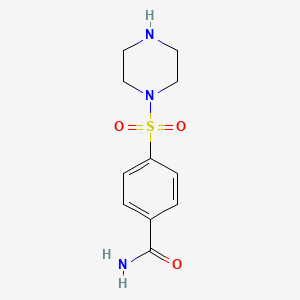
1-Chloro-3-methoxy-2,2-dimethylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methoxy-2,2-dimethylpropane is an organic compound with the molecular formula C6H13ClO. It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a dimethylpropane backbone. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-methoxy-2,2-dimethylpropane typically involves the reaction of 3-methoxy-2,2-dimethylpropanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction proceeds via the formation of an intermediate chlorinated alcohol, which subsequently undergoes substitution to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as those employed in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-methoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding ethers or alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Major Products Formed
Nucleophilic Substitution: The major products are ethers or alcohols, depending on the nucleophile used.
Elimination Reactions: The major products are alkenes.
Applications De Recherche Scientifique
1-Chloro-3-methoxy-2,2-dimethylpropane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development and testing of new drugs and therapeutic agents.
Material Science: It is employed in the study of new materials and polymers.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-methoxy-2,2-dimethylpropane involves its reactivity as a chlorinated ether. The chlorine atom and methoxy group make the compound susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-2,2-dimethylpropane:
1-Chloro-3-methoxypropane: This compound has a similar functional group arrangement but a different carbon backbone.
Uniqueness
1-Chloro-3-methoxy-2,2-dimethylpropane is unique due to the presence of both a chlorine atom and a methoxy group on a dimethylpropane backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C6H13ClO |
|---|---|
Poids moléculaire |
136.62 g/mol |
Nom IUPAC |
1-chloro-3-methoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C6H13ClO/c1-6(2,4-7)5-8-3/h4-5H2,1-3H3 |
Clé InChI |
AGGBNFRLRUBFEF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


